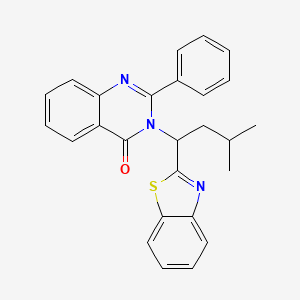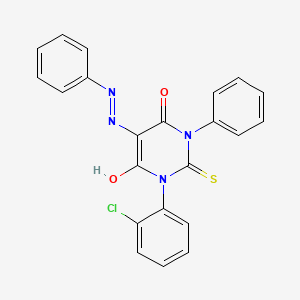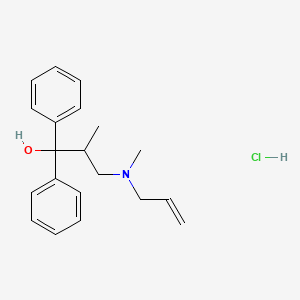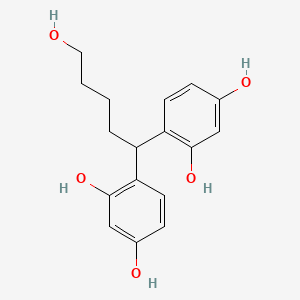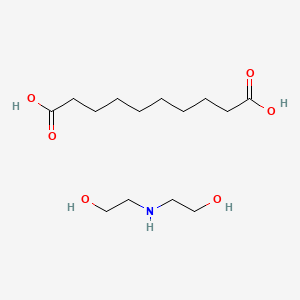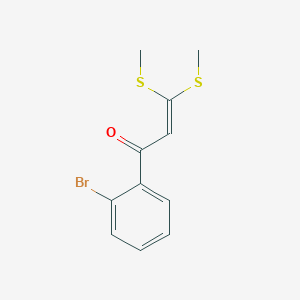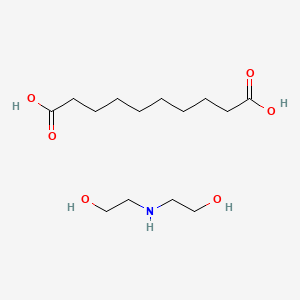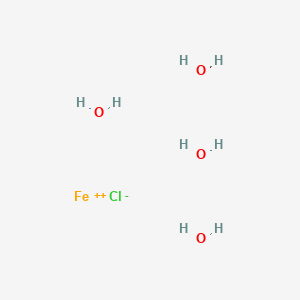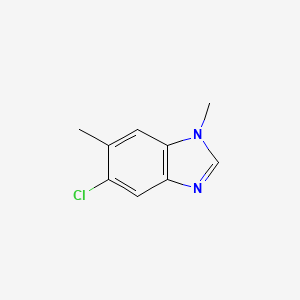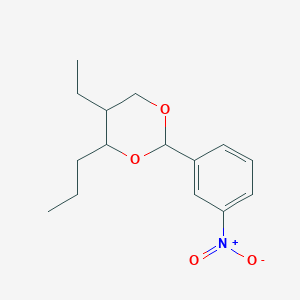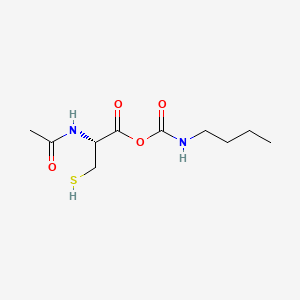
L-Cysteine, N-acetyl-, butylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-, butylcarbamate (ester) is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an N-acetyl group and a butylcarbamate ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-, butylcarbamate (ester) typically involves the protection of the amino group of L-cysteine with an acetyl group, followed by the esterification of the carboxyl group with butylcarbamate. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification processes. The use of high-throughput techniques, such as ultra-performance liquid chromatography (UPLC), ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-, butylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group of L-cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and butylcarbamate groups can be substituted under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, deacetylated cysteine, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-, butylcarbamate (ester) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a protecting group in peptide synthesis
Biology: It serves as a precursor for the synthesis of glutathione, a crucial antioxidant in cellular defense mechanisms
Medicine: It is investigated for its potential therapeutic effects, including its role as an antioxidant and its use in treating acetaminophen overdose
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-, butylcarbamate (ester) involves its conversion to L-cysteine, which then participates in various biochemical pathways. L-cysteine is a precursor for the synthesis of glutathione, which acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . The molecular targets include enzymes involved in the synthesis and regulation of glutathione .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent
L-Cysteine: The parent amino acid, involved in protein synthesis and detoxification processes.
N-Acetyl-L-cysteine ethyl ester: A derivative with improved pharmacokinetic properties.
Uniqueness
L-Cysteine, N-acetyl-, butylcarbamate (ester) is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its parent compounds . The presence of the butylcarbamate ester moiety provides additional functional versatility in chemical synthesis and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
71084-39-4 |
|---|---|
Molekularformel |
C10H18N2O4S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
butylcarbamoyl (2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/C10H18N2O4S/c1-3-4-5-11-10(15)16-9(14)8(6-17)12-7(2)13/h8,17H,3-6H2,1-2H3,(H,11,15)(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
GPPFVQSUVOVHJD-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCNC(=O)OC(=O)[C@H](CS)NC(=O)C |
Kanonische SMILES |
CCCCNC(=O)OC(=O)C(CS)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


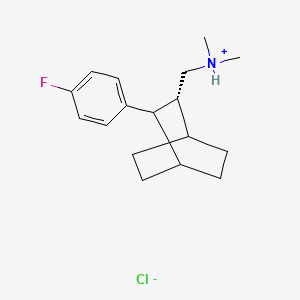
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
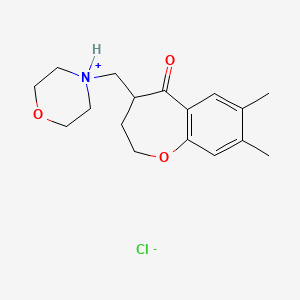
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
